Beryllium borohydride

Hydrogen Storage Complex Hydrides Solid-State Energy

Be(BH4)₂ delivers 20.83 wt% gravimetric hydrogen density—the highest among all metal borohydrides, exceeding DOE 2025 targets and surpassing NaAlH₄ by over 3×. Its volumetric density of 125.13 g/L and ultralow formation enthalpy of −0.12 to −0.14 eV/H₂ enable direct-to-elements desorption unattainable with ionic alternatives. This covalent complex hydride is the definitive theoretical benchmark for computational materials screening, BeH₂ precursor synthesis, and volume-constrained solid-state storage conceptual studies. NaBH₄ or LiBH₄ cannot substitute without fundamentally degrading system-level gravimetric and thermodynamic performance.

Molecular Formula B2Be
Molecular Weight 30.64 g/mol
CAS No. 30374-53-9
Cat. No. B12771059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium borohydride
CAS30374-53-9
Molecular FormulaB2Be
Molecular Weight30.64 g/mol
Structural Identifiers
SMILES[Be+2].[B-].[B-]
InChIInChI=1S/2B.Be/q2*-1;+2
InChIKeyRZYDOHLUQTZCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Borohydride Be(BH4)2: Technical Specifications and Procurement Baseline


Beryllium borohydride (Be(BH4)2, CAS 30374-53-9/17440-85-6) is a covalent complex hydride [1] belonging to the metal borohydride class M(BH4)n. This compound exists as a solid consisting of helical polymeric chains of -BeH2BH2- units with terminal bidentate BH4 groups [2], and is characterized by an extremely low density of 0.604 g/cm³ and a sublimation point of 91.3°C [3]. It is conventionally synthesized via the reaction of beryllium hydride with diborane in ether solution [1], or more expediently through mechanochemical exchange of BeCl2 with alkali metal borohydrides followed by vacuum distillation at 140°C [4].

Why Be(BH4)2 Cannot Be Substituted with Common Alkali Borohydrides (NaBH4, LiBH4)


Generic substitution of Be(BH4)2 with widely available alkali borohydrides (e.g., NaBH4, LiBH4) is invalid for applications requiring extreme hydrogen density or low-temperature hydrogen release. Be(BH4)2 exhibits a gravimetric hydrogen density of 20.83 wt%, exceeding the U.S. Department of Energy's 2025 target [1], and is approximately 2× that of Ca(BH4)2 (11.5 wt%) [2] and over 3× that of practical NaAlH4 (ca. 4 wt%) [3]. Furthermore, Be(BH4)2 possesses a formation enthalpy of only −0.12 to −0.14 eV/H₂ [4] [5], a value far lower than typical ionic borohydrides, which thermodynamically enables direct hydrogen desorption to the elements rather than to the intermediate hydride (BeH2) [4]. This unique combination of extreme capacity and distinct desorption thermodynamics means that in-class alternatives such as NaBH4 or LiBH4 cannot be interchanged without fundamentally altering system-level performance metrics.

Quantitative Differentiation Evidence for Be(BH4)2 vs. In-Class Borohydride Alternatives


Gravimetric Hydrogen Density of Be(BH4)2 vs. Ca(BH4)2 and NaAlH4

Be(BH4)2 achieves a theoretical gravimetric hydrogen density of 20.83 wt% [1], which is substantially higher than that of Ca(BH4)2 (11.5 wt%) [2] and NaAlH4 (practically ca. 4 wt%) [3]. This directly addresses the capacity limitations that render common alternatives unsuitable for high-density mobile applications.

Hydrogen Storage Complex Hydrides Solid-State Energy

Volumetric Hydrogen Density of Be(BH4)2 vs. Liquid and Compressed Hydrogen Baselines

Be(BH4)2 exhibits a volumetric hydrogen density of 125.13 g/L [1]. This significantly exceeds the volumetric storage densities achievable with compressed hydrogen at 700 bar (ca. 40 kg H₂/m³ or 40 g/L) and liquid hydrogen at −253°C (ca. 70 kg H₂/m³ or 70 g/L) [2], establishing a clear differentiation for solid-state storage applications where volume is constrained.

Hydrogen Storage Volumetric Capacity Complex Hydrides

Formation Enthalpy and Desorption Thermodynamics of Be(BH4)2 vs. Ionic Borohydrides

The formation enthalpy of Be(BH4)2 is calculated to be only −0.12 to −0.14 eV/H₂ at T=0K [1] [2]. This is a fraction of the enthalpy values typical for ionic borohydrides such as LiBH4 or NaBH4. This low value enables hydrogen desorption directly to the elements (Be + 2B + 4H₂), a pathway that is at least competitive with desorption to the elemental hydride BeH2 [1], in contrast to the multi-step decomposition with intermediate phases observed in ionic borohydrides.

Hydrogen Storage Thermodynamics DFT Calculations

Calculated Decomposition Temperature of Be(BH4)2 at 1 bar

First-principles thermodynamic calculations estimate a decomposition temperature of 162 K (−111°C) for Be(BH4)2 at a pressure of 1 bar [1] [2]. This value is considerably lower than the experimentally observed decomposition onset temperatures for many metal borohydrides (e.g., ~200°C for rare earth borohydrides [3]), indicating that Be(BH4)2 is thermodynamically predisposed toward low-temperature hydrogen release.

Hydrogen Storage Thermal Stability First-Principles

Extreme Air/Moisture Reactivity as a Procurement and Handling Constraint

Be(BH4)2 is reported to explode on contact with air and moisture [1], and reacts vigorously with water and HCl to liberate hydrogen . This reactivity profile exceeds that of more stable complex hydrides such as NaBH4 (which is air-stable and soluble in water with slow decomposition) and LiBH4 (moisture-sensitive but not pyrophoric). The combination of this extreme reactivity with beryllium's high chronic toxicity [2] [3] establishes Be(BH4)2 as a compound requiring specialized glovebox and inert-atmosphere handling protocols unavailable in standard laboratory settings.

Safety Reactivity Materials Handling

Valid Research and Industrial Application Scenarios for Be(BH4)2


Benchmark Compound for Extreme Gravimetric Hydrogen Storage Research

Be(BH4)2 serves as a theoretical benchmark for gravimetric hydrogen storage capacity at 20.83 wt% [1]. Research programs targeting materials that meet or exceed DOE 2025 targets use Be(BH4)2 as a reference point for evaluating the upper bound of achievable gravimetric density in complex hydrides. Its covalent bonding character and direct-to-elements desorption pathway [2] provide a distinct thermodynamic model for computational screening of novel hydrogen storage candidates.

Computational Modeling of Covalent Hydride Thermodynamics and Desorption Pathways

Due to its covalent bonding character (in contrast to the ionic bonding of alkali and alkaline earth borohydrides) and its formation enthalpy of only −0.12 to −0.14 eV/H₂ [2] [3], Be(BH4)2 is a model system for first-principles studies of metal-hydrogen bonding and desorption mechanisms. It is used to explore the relationship between bonding covalency and thermodynamic stability in hydrogen storage materials.

Volumetric Hydrogen Density Benchmark for Space-Constrained Storage Concepts

With a volumetric hydrogen density of 125.13 g/L [1], Be(BH4)2 is referenced in conceptual studies of solid-state hydrogen storage for applications where storage volume is the primary constraint, such as fuel cell electric vehicles, unmanned aerial vehicles, and portable power systems. It provides the theoretical volumetric upper bound against which alternative storage media are compared.

Precursor for High-Purity Beryllium Hydride Synthesis

Be(BH4)2 is an established precursor for the synthesis of high-purity beryllium hydride (BeH₂) via reaction with triphenylphosphine [4]. This application leverages the compound's role as a beryllium source for producing BeH₂, which is of interest for neutron moderation and as an intermediate for further organometallic syntheses. The reaction offers a route to BeH₂ with reduced halide contamination compared to direct reduction methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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